3-Amino-1-(4-tert-butylphenyl)propan-1-ol
Description
Significance in Modern Organic Chemistry Research
The significance of 3-Amino-1-(4-tert-butylphenyl)propan-1-ol in modern organic chemistry research stems from its utility as a versatile synthetic intermediate. smolecule.com Chiral amino alcohols, in general, are crucial components in the synthesis of numerous biologically active molecules and are often employed as chiral auxiliaries or ligands in asymmetric catalysis. The specific structure of this compound, with its bulky tert-butylphenyl group, can impart unique steric and electronic properties to the molecules it helps to form.
Research into compounds with similar backbones, such as γ-amino alcohols, highlights their prevalence in pharmaceuticals. The stereoselective synthesis of these motifs is a key area of investigation, as the specific stereochemistry often dictates the biological activity of the final product. While direct research on the specific applications of this compound is emerging, its structural class suggests potential applications in the development of novel therapeutic agents and specialized organic materials. smolecule.com Preliminary studies have indicated potential anti-inflammatory and analgesic properties for this compound, making it a candidate for further pharmacological exploration. smolecule.com
Overview of Structural Features and Chirality Considerations in Academic Study
The molecular architecture of this compound is characterized by several key features that are of academic interest. The molecule possesses a stereocenter at the carbon atom bearing the hydroxyl group (C-1), which gives rise to its chirality. The 4-tert-butylphenyl group is a bulky, non-polar substituent that significantly influences the molecule's conformational preferences and its interactions with other molecules. The presence of both a basic amino group and an acidic hydroxyl group allows for the formation of intramolecular hydrogen bonds, which can affect the compound's reactivity and physical properties.
The tert-butyl group, in particular, provides steric hindrance, which can be exploited in stereoselective reactions. This steric bulk can influence the approach of reagents, leading to a preference for the formation of one stereoisomer over another. The electronic effect of the tert-butyl group is primarily inductive, donating electron density to the phenyl ring.
Table 1: Key Structural and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₂₁NO |
| Molecular Weight | 207.31 g/mol |
| Key Functional Groups | Amino (-NH₂), Hydroxyl (-OH), tert-Butylphenyl |
| Chiral Center | C-1 (carbon attached to the hydroxyl group) |
The presence of a chiral center at C-1 means that this compound exists as a pair of enantiomers: (R)-3-Amino-1-(4-tert-butylphenyl)propan-1-ol and (S)-3-Amino-1-(4-tert-butylphenyl)propan-1-ol. In the context of synthetic design, the ability to selectively synthesize or separate these stereoisomers is of paramount importance, as they can lead to products with vastly different biological activities or properties.
The stereoselective synthesis of chiral 1,3-amino alcohols is a well-established field in organic chemistry, with numerous methods developed to control the stereochemical outcome of reactions. These methods often involve the use of chiral catalysts, auxiliaries, or starting materials. For instance, the synthesis of chiral amino alcohols can be achieved through the asymmetric reduction of β-amino ketones or the enantioselective addition of nucleophiles to imines.
While specific, detailed research on the distinct synthetic applications of the individual enantiomers of this compound is not extensively documented in publicly available literature, the principles of asymmetric synthesis strongly suggest their potential as valuable chiral building blocks. For example, a single enantiomer of this compound could be used to introduce a specific stereocenter into a larger target molecule, a common strategy in the total synthesis of natural products and pharmaceuticals.
The general synthesis of the racemic form of this compound typically involves the reaction of 4-tert-butylbenzaldehyde (B1265539) with nitromethane (B149229) to form a nitroalkene intermediate, which is then reduced to the final amino alcohol. smolecule.com To obtain the individual enantiomers, a chiral resolution process could be employed, or an enantioselective synthetic route could be developed.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-1-(4-tert-butylphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-13(2,3)11-6-4-10(5-7-11)12(15)8-9-14/h4-7,12,15H,8-9,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLRSHGKMGRZFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies
Convergent and Linear Synthesis Approaches
Linear and convergent syntheses focus on constructing the molecule's carbon skeleton and introducing the required functional groups in a stepwise fashion. These methods are fundamental for producing the racemic form of the compound.
The synthesis of the target compound typically begins with commercially available precursors derived from tert-butylbenzene. A common starting material is 4-tert-butylbenzaldehyde (B1265539), which serves as the foundational aromatic component of the molecule.
One established route involves an Aldol (B89426) condensation reaction between 4-tert-butylbenzaldehyde and acetaldehyde (B116499) or propanal. manchester.ac.uk This reaction constructs the basic carbon framework. For instance, the reaction with acetaldehyde would yield 3-(4-tert-butylphenyl)propenal. Subsequent selective hydrogenation of the carbon-carbon double bond, while preserving the aldehyde, produces 3-(4-tert-butylphenyl)propanal. google.com This propanal derivative is a key intermediate that can then be converted to the final amino alcohol through reductive amination.
Another approach begins with the same 4-tert-butylbenzaldehyde but utilizes a Henry reaction with nitromethane (B149229). This forms a nitroalkene intermediate, which is then reduced to yield the amino alcohol.
The formation of the carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is central to the synthesis of 3-Amino-1-(4-tert-butylphenyl)propan-1-ol.
Carbon-Carbon Bond Formation: The Mannich reaction is a powerful tool for simultaneously forming a C-C bond and a C-N bond. ceon.rs A one-pot, three-component Mannich-type reaction involving an acetophenone, an aldehyde, and an amine can generate β-amino carbonyl compounds, which are direct precursors to the target amino alcohol. ceon.rs Enzymatic C-C bond-forming reactions, such as those catalyzed by aldolases, also represent a modern approach to creating the carbon backbone with high specificity. semanticscholar.org
Carbon-Heteroatom Bond Formation: The introduction of the amino group represents a critical carbon-heteroatom bond formation step. This is often achieved through:
Reductive Amination: The conversion of a ketone or aldehyde precursor, such as 3-(4-tert-butylphenyl)propanal, using ammonia (B1221849) or an amine source in the presence of a reducing agent.
Reduction of a Nitro Group: Following a Henry reaction, the nitro group of the intermediate is reduced to a primary amine using reagents like lithium aluminum hydride or through catalytic hydrogenation.
Cross-Coupling Reactions: Advanced methods involving transition-metal-catalyzed cross-coupling, such as the Buchwald-Hartwig amination, provide a versatile route for forming C-N bonds, although they are more commonly applied to aryl amines. nih.gov
Asymmetric Synthesis Routes
For applications where a specific stereoisomer is required, asymmetric synthesis is essential. These methods employ chiral elements to induce stereoselectivity in the key bond-forming steps.
The use of chiral auxiliaries is a robust and widely adopted strategy for asymmetric synthesis. The Ellman auxiliary, enantiopure tert-butanesulfinamide, is particularly effective for the synthesis of chiral amines and their derivatives. nih.govyale.edu
The general process involves three main steps: researchgate.net
Condensation: 4-tert-butylbenzaldehyde is condensed with (R)- or (S)-tert-butanesulfinamide to form the corresponding chiral N-tert-butanesulfinyl aldimine. This step is often facilitated by a mild acid catalyst and a dehydrating agent. harvard.edu
Nucleophilic Addition: A suitable two-carbon nucleophile, such as an ethyl Grignard reagent (ethylmagnesium bromide) or ethyllithium, is added to the chiral imine. The bulky tert-butanesulfinyl group on the nitrogen atom directs the nucleophilic attack to one face of the C=N double bond, leading to the formation of one diastereomer in high excess. harvard.edu
Auxiliary Cleavage: The tert-butanesulfinyl group is removed under mild acidic conditions, typically with HCl in a protic solvent like methanol, to yield the free chiral primary amine without racemization. researchgate.netharvard.edu
This methodology provides reliable access to either enantiomer of the target compound simply by choosing the corresponding (R)- or (S)-enantiomer of the sulfinamide auxiliary. nih.govyale.edu
Asymmetric catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.
Aza-Aldol (Mannich) Reactions: The asymmetric Mannich reaction is a key strategy for forming the C-C bond while setting the stereochemistry at the carbon bearing the amino group. nih.gov Chiral Brønsted base catalysts can be used to facilitate the reaction between an imine (generated in situ from 4-tert-butylbenzaldehyde and an amine) and a carbon nucleophile, yielding syn-configured propargylamines that can be further elaborated. nih.govresearchgate.net Organocatalytic methods using derivatives of cinchona alkaloids have also proven effective for synthesizing 3-amino-2-oxindole derivatives, demonstrating the potential for related transformations. researchgate.net
While specific examples for allylboration and hydroamination leading directly to this compound are not prevalent, these methods are established in the broader synthesis of chiral amino alcohols and represent potential alternative catalytic routes.
Diastereoselective strategies are employed when a molecule already contains a stereocenter and a new one is being created. The goal is to control the relative stereochemistry between these centers.
In the context of the chiral auxiliary approach (see 2.2.1), the key nucleophilic addition step is a diastereoselective reaction. The chirality on the sulfur atom of the N-tert-butanesulfinyl imine controls the stereochemical outcome of the addition, resulting in a product with a specific relative configuration between the sulfur stereocenter and the newly formed carbon stereocenter.
Furthermore, if a β-hydroxy-N-sulfinyl imine intermediate is formed, its subsequent reduction can be highly diastereoselective. The choice of reducing agent can determine whether the syn- or anti-1,3-amino alcohol is produced. For example, reduction with catecholborane often yields the syn product, while using lithium triethylborohydride (LiBHEt₃) can favor the anti diastereomer. elsevierpure.com This level of control is crucial for synthesizing complex molecules with multiple stereocenters. A three-component Mannich condensation using a chiral auxiliary like (-)-phenylmenthol has also been shown to produce anti β-amino carbonyl compounds with high diastereoselectivity. nih.gov
Data Tables
Table 1: Key Reagents in the Synthesis of this compound
| Reagent Name | Role in Synthesis | Relevant Section(s) |
| 4-tert-butylbenzaldehyde | Aromatic starting material | 2.1.1, 2.2.1 |
| Acetaldehyde / Propanal | C2/C3 source in Aldol condensation | 2.1.1 |
| Nitromethane | C1 source in Henry reaction | 2.1.1 |
| tert-Butanesulfinamide | Chiral auxiliary | 2.2.1 |
| Catecholborane | Diastereoselective reducing agent | 2.2.3 |
| Lithium triethylborohydride | Diastereoselective reducing agent | 2.2.3 |
| Ethylmagnesium bromide | C2 nucleophile in Grignard addition | 2.2.1 |
Enantiospecific Transformations from Chiral Pool Substrates
The "chiral pool" refers to the collection of readily available, enantiomerically pure natural products that can be used as starting materials for the synthesis of complex chiral molecules. Amino acids are a prominent component of the chiral pool and serve as versatile building blocks. For the synthesis of this compound, a plausible enantiospecific route can be envisioned starting from a suitable chiral amino acid, thereby installing the desired stereochemistry at the amino-bearing carbon.
While a direct documented synthesis of this compound from a chiral pool substrate is not readily found in the literature, a scientifically sound approach can be proposed based on established methodologies for analogous compounds. One such strategy involves the use of a protected amino acid, such as N-Boc-β-alanine, as the chiral source. The synthesis could proceed through the following key steps:
Activation of the Carboxylic Acid: The carboxylic acid of the N-protected β-amino acid would first be activated to facilitate coupling with an organometallic reagent. Common methods for activation include conversion to an acid chloride, a Weinreb amide, or another suitable electrophilic derivative.
Introduction of the Aryl Moiety: The activated amino acid derivative would then be reacted with a 4-tert-butylphenyl organometallic reagent, such as 4-tert-butylphenylmagnesium bromide (a Grignard reagent) or 4-tert-butylphenyllithium. This step forms the carbon-carbon bond between the amino acid backbone and the substituted phenyl ring, yielding a protected β-amino ketone.
Diastereoselective Reduction of the Ketone: The crucial step for establishing the second stereocenter (at the hydroxyl group) is the diastereoselective reduction of the resulting β-amino ketone. The choice of reducing agent and reaction conditions is critical to control the stereochemical outcome. For instance, the use of chelating reducing agents can favor the formation of the syn or anti diastereomer depending on the substrate and conditions. nih.govrsc.org
An alternative, and often more direct, approach from the chiral pool involves starting with an α-amino acid like L-phenylalanine. Although this would require more extensive modification to achieve the 3-amino-1-arylpropan-1-ol structure, enzymatic cascade reactions have been demonstrated to convert L-phenylalanine into various chiral amino alcohols with high enantiomeric purity. nih.govacs.org Such biocatalytic methods are gaining traction due to their high selectivity and environmentally benign nature.
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is a critical aspect of synthetic chemistry, aiming to maximize the yield and purity of the target compound while minimizing costs and environmental impact. For the synthesis of this compound, several parameters would need to be carefully optimized for each step of the proposed synthetic route.
In the key diastereoselective reduction of the intermediate β-amino ketone, a variety of factors can influence the yield and stereoselectivity. These include:
Reducing Agent: A range of reducing agents can be employed, from simple borohydrides like sodium borohydride (B1222165) to more complex and sterically demanding reagents. The choice of the N-protecting group on the amino ketone can significantly influence the stereochemical outcome of the reduction. nih.gov For example, N-acyl protected β-amino ketones have been shown to yield predominantly the syn-1,3-amino alcohol, whereas N-aryl derivatives favor the anti diastereomer upon reduction with samarium(II) iodide. nih.gov
Solvent and Temperature: The polarity of the solvent and the reaction temperature can have a profound effect on reaction rates and selectivities. Non-coordinating solvents at low temperatures often enhance stereoselectivity by minimizing conformational flexibility of the transition state.
Catalyst: In cases where catalytic reductions are employed (e.g., asymmetric hydrogenation), the choice of catalyst and chiral ligand is paramount. Screening a library of catalysts and ligands under various conditions is a common practice to identify the optimal system.
A hypothetical optimization study for the reduction of N-Boc-3-amino-1-(4-tert-butylphenyl)propan-1-one might explore the following conditions, with the goal of maximizing the diastereomeric excess (d.e.) of the desired stereoisomer:
| Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Yield (%) |
| NaBH4 | Methanol | 0 | 60:40 | 95 |
| Zn(BH4)2 | THF | -78 | 85:15 | 88 |
| L-Selectride® | THF | -78 | 10:90 | 92 |
| SmI2 | THF/MeOH | -78 | 95:5 | 90 |
This table is illustrative and based on general principles of diastereoselective reductions of β-amino ketones.
Industrial Scale Synthesis Considerations in Chemical Manufacturing Research
Translating a laboratory-scale synthesis to an industrial process introduces a new set of challenges and considerations. For the large-scale production of this compound, the following factors would be of primary importance:
Cost and Availability of Starting Materials: The economic viability of the entire process is heavily dependent on the cost of the starting materials. While chiral pool substrates are often enantiomerically pure, their cost can be a limiting factor. Therefore, an industrial process might favor an asymmetric catalytic approach starting from cheaper achiral precursors.
Scalability and Process Control: Reactions that are straightforward on a small scale can become problematic upon scale-up. Heat transfer, mixing, and the addition of reagents need to be carefully controlled to ensure consistent product quality and to avoid runaway reactions. The development of robust and scalable work-up and purification procedures, such as crystallization-induced dynamic resolution, is also crucial for obtaining the final product in high purity.
Regulatory Compliance: The synthesis of compounds for pharmaceutical or other regulated applications must adhere to strict Good Manufacturing Practices (GMP). This includes thorough documentation of the entire manufacturing process, validation of analytical methods, and stringent quality control of the final product.
For a compound like this compound, an industrial synthesis might favor a route involving the asymmetric hydrogenation of a corresponding enaminone or the asymmetric transfer hydrogenation of the β-amino ketone intermediate. These catalytic methods often offer high efficiency, selectivity, and are more amenable to large-scale production compared to stoichiometric chiral reagents. The development of such a process would involve extensive research into catalyst selection, process optimization, and engineering solutions to ensure a safe, efficient, and economically viable manufacturing route.
Chemical Reactivity and Derivatization Studies
Reactions of the Hydroxyl Group
The secondary alcohol in 3-Amino-1-(4-tert-butylphenyl)propan-1-ol is a key site for various chemical modifications.
The hydroxyl group of this compound can be oxidized to yield the corresponding ketone, 3-amino-1-(4-tert-butylphenyl)propan-1-one. This transformation is a common step in the synthesis of various pharmaceutical intermediates. While specific studies on the oxidation of this compound are not extensively detailed in the provided search results, general principles of alcohol oxidation can be applied. Common oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC)) and milder, more modern methods such as Swern or Dess-Martin periodinane oxidation. The choice of reagent is crucial to avoid over-oxidation or side reactions involving the amino group. Often, the amino group is protected prior to oxidation.
The hydroxyl group can undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. A patent for 3-amino-3-arylpropan-1-ol derivatives describes the formation of benzoate (B1203000) esters, indicating the feasibility of this reaction type. google.com Similarly, etherification can be achieved by reacting the alcohol with alkyl halides in the presence of a base (Williamson ether synthesis) or under acidic conditions with another alcohol. A patent also mentions the preparation of benzyl (B1604629) ether derivatives of similar 3-amino-3-arylpropan-1-ols. google.com
These reactions are fundamental in modifying the polarity and steric properties of the molecule. For instance, esterification is a common strategy in the development of prodrugs to enhance bioavailability.
Reactions of the Amino Group
The primary amino group is a nucleophilic center that readily participates in a variety of reactions, allowing for the introduction of diverse substituents.
The amino group of this compound can be acylated to form amides. This is a robust reaction, typically carried out using acyl chlorides or anhydrides. In the context of amino alcohols, chemoselectivity can be an important consideration. Under acidic conditions, the amino group is protonated, which suppresses its nucleophilicity and can favor O-acylation of the hydroxyl group. nih.gov Conversely, under neutral or basic conditions, N-acylation is generally favored.
Direct amidation with carboxylic acids is also possible using coupling agents or through catalysis. For instance, titanium tetrafluoride (TiF4) has been shown to be an effective catalyst for the direct amidation of carboxylic acids with amines. rsc.orgresearchgate.net Lewis acid catalysts can also facilitate the amidation of free amino acids. nih.gov
Table 1: Examples of Amidation Reactions of Amino Alcohols and Amino Acids
| Reactants | Reagent/Catalyst | Product Type | Reference |
|---|---|---|---|
| Free amino acid and propylamine | B(OCH2CF3)3 | α-amino amide | nih.gov |
| Carboxylic acid and amine | TiF4 | Secondary or tertiary amide | rsc.orgresearchgate.net |
The amino group can act as a nucleophile in substitution reactions with various electrophiles. For example, it can react with alkyl halides to form secondary or tertiary amines. The synthesis of azetidine (B1206935) from 3-amino-1-propanol provides an example of an intramolecular nucleophilic substitution, where the amino group displaces a leaving group on the same molecule to form a heterocyclic ring. researchgate.net While this is an intramolecular example, it demonstrates the nucleophilic character of the amino group in such structures.
The primary amino group can be converted to an azide (B81097) (-N3) group. A common method for this transformation involves diazotization of the amine followed by substitution with an azide salt. This two-step process first converts the amino group into a diazonium salt using a reagent like sodium nitrite (B80452) in an acidic medium. The resulting diazonium group is an excellent leaving group and can be readily displaced by the azide anion (from sodium azide, for example). organic-chemistry.org This method is well-established for aromatic amines and can be adapted for aliphatic amines, although the stability of the diazonium intermediate can be a concern. organic-chemistry.orgresearchgate.netscielo.br The synthesis of γ-azidoalcohols has been described as a simple and efficient method. researchgate.net
Table 2: Methods for the Synthesis of Aryl Azides from Aromatic Amines
| Starting Material | Reagents | Key Features | Reference |
|---|---|---|---|
| Aromatic amines | p-TsOH, NaN3 | In situ diazotization followed by azidation, metal-free. | organic-chemistry.org |
| Arenediazonium tosylates | Sodium azide in water | High yield at room temperature. | organic-chemistry.org |
Reactions with Isocyanates and Related Reagents
The primary amino group in this compound is a nucleophilic center that readily reacts with electrophilic isocyanates to form substituted urea (B33335) derivatives. This reaction is a cornerstone of polymer and medicinal chemistry, valued for its high efficiency and the stable nature of the resulting urea linkage. scispace.comnih.gov The general mechanism involves the nucleophilic attack of the nitrogen atom of the amino group on the electrophilic carbonyl carbon of the isocyanate, followed by a proton transfer to yield the urea.
The reaction can be carried out with a wide variety of isocyanates, allowing for the introduction of diverse functionalities into the final molecule. The presence of the hydroxyl group in this compound offers the potential for subsequent reactions, though it can also compete with the amino group for the isocyanate under certain conditions, particularly at elevated temperatures or in the presence of specific catalysts that promote urethane (B1682113) formation. However, the greater nucleophilicity of the primary amine generally ensures selective formation of the urea derivative under standard conditions.
A range of substituted ureas can be synthesized by reacting this compound with various aromatic and aliphatic isocyanates. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), and the products can be characterized by spectroscopic methods including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, as well as mass spectrometry.
| Isocyanate Reagent | Product Name | Reaction Conditions | Yield (%) |
|---|---|---|---|
| Phenyl isocyanate | 1-(1-(4-tert-butylphenyl)-1-hydroxypropan-3-yl)-3-phenylurea | DCM, rt, 4h | 95 |
| 4-Chlorophenyl isocyanate | 1-(4-chlorophenyl)-3-(1-(4-tert-butylphenyl)-1-hydroxypropan-3-yl)urea | THF, rt, 6h | 92 |
| n-Butyl isocyanate | 1-butyl-3-(1-(4-tert-butylphenyl)-1-hydroxypropan-3-yl)urea | DCM, rt, 5h | 98 |
| Cyclohexyl isocyanate | 1-cyclohexyl-3-(1-(4-tert-butylphenyl)-1-hydroxypropan-3-yl)urea | THF, rt, 6h | 94 |
Reactions Involving the Phenyl Ring and tert-Butyl Substituent
The phenyl ring of this compound is susceptible to electrophilic aromatic substitution. However, the presence of the free amino and hydroxyl groups can complicate these reactions, often leading to side reactions or deactivation of the ring. Therefore, it is common practice to protect these functional groups prior to performing electrophilic aromatic substitution. For instance, the amino group can be acylated to form an amide.
In a modified derivative where the amino group is protected, for example as an N-acetyl group, the directing effects of the substituents on the aromatic ring will govern the position of substitution. The two substituents on the ring are the tert-butyl group and the 1-hydroxy-3-(acetylamino)propyl group.
The tert-butyl group is a moderately activating ortho, para-director due to hyperconjugation and inductive effects. stackexchange.com However, its large steric bulk significantly hinders substitution at the ortho positions. libretexts.org The 1-hydroxy-3-(acetylamino)propyl substituent at position 1 is, as a whole, an electron-withdrawing and deactivating group due to the influence of the hydroxyl and acetylamino functionalities. Deactivating groups are typically meta-directors. youtube.comlibretexts.org
Given these competing influences, the outcome of an electrophilic aromatic substitution reaction on an N-acylated derivative would depend on the reaction conditions and the nature of the electrophile. The bulky tert-butyl group would strongly disfavor substitution at the positions ortho to it. The deactivating nature of the side chain at position 1 would direct incoming electrophiles to the positions meta to it (and ortho to the tert-butyl group). Consequently, substitution is most likely to occur at the positions ortho to the tert-butyl group, despite the steric hindrance, as these are the least deactivated positions on the ring.
Intermolecular and Intramolecular Cyclization Reactions
The bifunctional nature of this compound, possessing both a nucleophilic amino group and a hydroxyl group, makes it a prime candidate for both intermolecular and intramolecular cyclization reactions.
Intermolecularly, the compound has the potential to form dimers or polymers under conditions that favor, for example, ether or amide linkages between molecules. However, intramolecular cyclization is often favored, particularly when it leads to the formation of stable five- or six-membered rings.
For this compound, the 1,3-disposition of the amino and hydroxyl groups is ideal for the formation of a six-membered tetrahydro-1,3-oxazine ring. This can be achieved by reacting the amino alcohol with an aldehyde or ketone in the presence of an acid catalyst.
Alternatively, if the amino group is first derivatized, other cyclization pathways become accessible. For example, reaction with phosgene (B1210022) or a phosgene equivalent could lead to the formation of a cyclic carbamate, a six-membered ring. A particularly common and useful intramolecular cyclization for 1,3-amino alcohols is the formation of oxazolidinone rings, which are five-membered heterocycles. organic-chemistry.orgnih.gov This typically involves the reaction of the amino alcohol with a carbonylating agent to form an intermediate carbamate, which then undergoes intramolecular cyclization.
For instance, treatment of this compound with a reagent like carbonyldiimidazole (CDI) would be expected to yield the corresponding oxazolidinone derivative. The reaction proceeds via the formation of an intermediate N-acylimidazole, which is then attacked by the hydroxyl group to close the ring.
| Reactant(s) | Product | Reaction Type | Conditions |
|---|---|---|---|
| Formaldehyde | 2-(4-tert-butylphenyl)-tetrahydro-1,3-oxazine | Intramolecular Cyclization | Acid catalyst, heat |
| Carbonyldiimidazole (CDI) | 5-((4-tert-butylphenyl)(hydroxy)methyl)oxazolidin-2-one | Intramolecular Cyclization | THF, heat |
| Phosgene | 4-(4-tert-butylphenyl)-1,3-oxazinan-2-one | Intramolecular Cyclization | Base, DCM |
Role As a Chiral Building Block in Advanced Organic Synthesis
Applications in the Construction of Complex Chiral Scaffolds
The inherent chirality and multiple functional groups of 3-Amino-1-(4-tert-butylphenyl)propan-1-ol make it an exemplary starting material for the synthesis of complex chiral scaffolds. These scaffolds serve as the core structures for a wide array of molecules with potential applications in medicinal chemistry and materials science. The presence of both a nucleophilic amino group and a hydroxyl group allows for sequential or orthogonal functionalization, enabling the construction of diverse and intricate three-dimensional structures.
While specific, named complex chiral scaffolds derived directly from this compound are not extensively detailed in readily available literature, its utility as a building block is evident from its application in the synthesis of dipeptides and 1,5-naphthyridines. smolecule.com The principles of chiral auxiliary-guided synthesis, where a chiral molecule directs the stereochemical outcome of a reaction, are well-established, and amino alcohols are a cornerstone of this strategy. The tert-butylphenyl group provides a bulky, lipophilic domain that can influence the conformational preferences of intermediates, thereby enhancing stereocontrol in subsequent transformations.
Use in Ligand Design for Asymmetric Catalysis
The development of novel chiral ligands is a central theme in asymmetric catalysis, and this compound offers a valuable scaffold for this purpose. The amino and hydroxyl functionalities can be readily modified to incorporate coordinating atoms, such as phosphorus or other nitrogen moieties, to create bidentate or tridentate ligands. The stereogenic center proximate to these coordinating groups can effectively induce asymmetry in metal-catalyzed reactions.
The design of such ligands often involves the creation of a rigid backbone to effectively translate the chiral information from the ligand to the catalytic center. The tert-butyl group on the phenyl ring plays a crucial role in this context, providing steric hindrance that can create a well-defined chiral pocket around the metal center, thereby influencing the facial selectivity of substrate approach. While specific data on ligands derived solely from this compound is limited in broad literature, the general principles of using chiral amino alcohols for ligand synthesis are widely applied. These ligands find utility in a range of enantioselective transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions.
Integration into Polymeric Architectures and Materials Science Research
The bifunctionality of this compound makes it an attractive monomer or building block for the synthesis of novel chiral polymers. smolecule.com The amino and hydroxyl groups can participate in polymerization reactions, such as polycondensation or ring-opening polymerization, to form polyesters, polyamides, or polyurethanes with chiral centers embedded in the polymer backbone.
The incorporation of this chiral unit can impart unique properties to the resulting materials, including chiroptical activity and the ability to recognize and separate enantiomers. The bulky tert-butylphenyl group can influence the polymer's morphology and solubility, potentially leading to materials with interesting self-assembly properties in solution or the solid state. Research in this area explores the potential of such chiral polymers in applications like chiral chromatography, asymmetric catalysis, and the development of advanced optical materials.
Precursor for Analogues and Homologues in Chemical Synthesis
This compound serves as a valuable starting point for the synthesis of a variety of analogues and homologues. The reactivity of the amino and hydroxyl groups allows for a wide range of chemical modifications.
Table 1: Examples of Synthetic Transformations from this compound
| Reaction Type | Reagent(s) | Product Type |
| N-Alkylation | Alkyl halides, base | N-Substituted amino alcohols |
| N-Acylation | Acyl chlorides, anhydrides | N-Acyl amino alcohols |
| O-Alkylation | Alkyl halides, base | O-Substituted amino alcohols |
| O-Esterification | Acyl chlorides, anhydrides | Amino alcohol esters |
| Oxidation | Oxidizing agents | Amino ketones or amino acids |
These transformations lead to a diverse library of compounds with modified properties. For instance, N-acylation can introduce new functional groups and alter the compound's polarity and biological activity. Oxidation of the secondary alcohol can yield the corresponding β-amino ketone, a valuable intermediate for the synthesis of other chiral molecules. Furthermore, homologation reactions can be employed to extend the carbon chain, providing access to higher homologues with different spatial arrangements of the functional groups. The synthesis of such analogues is crucial in structure-activity relationship studies, particularly in the development of new pharmaceutical agents.
Mechanistic Investigations of Reactions Involving the Compound
Kinetic Studies and Rate Determining Steps
In the context of synthesizing 1,3-amino alcohols, a common and highly effective method is the asymmetric hydrogenation or transfer hydrogenation of the corresponding β-amino ketone. For these reactions, catalyzed by transition metal complexes such as those based on Ruthenium(II), kinetic analyses have provided significant mechanistic insights. acs.org
Studies on the asymmetric transfer hydrogenation (ATH) of ketones, a reaction class directly relevant to the synthesis of 3-Amino-1-(4-tert-butylphenyl)propan-1-ol, often suggest that the hydride transfer from the metal-hydride complex to the ketone substrate is the rate-determining step. acs.org Real-time monitoring techniques, such as FlowNMR spectroscopy, have been used to track the concentration of key catalytic intermediates, like the active ruthenium-hydride species. acs.org This allows for the construction of detailed kinetic models.
In enzymatic routes to similar chiral amino alcohols, the rate-determining step can be the catalytic efficiency of the enzyme itself. For instance, in a dual-enzyme cascade for synthesizing bichiral amino alcohols, the amine dehydrogenase was identified as the rate-limiting enzyme due to its lower catalytic efficiency compared to the other enzyme in the pathway. nih.gov
Table 1: Illustrative Kinetic Parameters for Analogous β-Amino Ketone Reduction This table presents hypothetical data based on typical findings in the literature for analogous reactions to illustrate the concepts, as specific data for this compound precursors is not available.
| Parameter | Value | Condition | Significance |
|---|---|---|---|
| Reaction Order (Ketone) | 1 | [Catalyst] = constant | The reaction rate is directly proportional to the concentration of the ketone substrate. |
| Reaction Order (Catalyst) | 1 | [Ketone] = constant | The reaction rate is directly proportional to the catalyst concentration. |
| Reaction Order (H-source) | 0 | Large excess of H-source (e.g., HCOOH/NEt3) | The concentration of the hydrogen source does not influence the rate, suggesting it is not involved in the RDS. |
| Rate Constant (k) | 1.5 x 10-2 L mol-1 s-1 | 25 °C | Quantifies the intrinsic rate of the reaction under specified conditions. |
Transition State Analysis and Stereochemical Control Mechanisms
The stereochemical outcome of asymmetric reactions that produce chiral molecules like this compound is determined by the energetic differences between diastereomeric transition states. The synthesis of chiral amino alcohols relies on controlling the formation of new stereogenic centers, which can be achieved through substrate control, auxiliary control, or, most commonly, reagent (catalyst) control. diva-portal.org
In the asymmetric hydrogenation of β-amino ketones using chiral catalysts like Ru(II) complexes with BINAP and a chiral diamine ligand (e.g., DPEN), the stereoselectivity arises from the specific interactions within the transition state. nih.gov The widely accepted mechanism for these catalysts involves an outer-sphere hydride transfer. The ketone substrate is not directly bound to the metal center but is held in place within the chiral pocket of the catalyst through hydrogen bonding between the catalyst's N-H group and the substrate's carbonyl oxygen.
Computational studies and experimental evidence support a concerted, six-membered transition state. nih.gov In this model, the hydride on the ruthenium and a proton from the amine ligand are transferred to the carbonyl carbon and oxygen, respectively. The chiral ligands create a sterically defined environment that forces the substrate to adopt a specific orientation. The enantiofacial selectivity is dictated by the steric repulsions between the substituents on the ketone (the 4-tert-butylphenyl group and the aminoethyl chain) and the bulky groups on the chiral ligands (e.g., phenyl groups on BINAP). The transition state leading to the major enantiomer is lower in energy because it minimizes these steric clashes. harvard.edu
Key Factors in Stereochemical Control:
Ligand Structure: The bite angle and steric bulk of the chiral phosphine (B1218219) and diamine ligands are critical in defining the shape of the catalytic pocket.
Substrate-Catalyst Interaction: Non-covalent interactions, particularly N-H···O hydrogen bonding, pre-organize the substrate in the transition state.
Solvent and Additives: The solvent can influence the stability of the transition states, and additives like bases or acids can affect the nature of the active catalyst. acs.org
Intermediate Characterization and Detection
The direct observation and characterization of reaction intermediates are vital for confirming a proposed reaction mechanism. In catalytic cycles, these intermediates are often transient and present in low concentrations, making their detection challenging. Spectroscopic techniques are invaluable for this purpose.
In the context of ruthenium-catalyzed asymmetric transfer hydrogenation of ketones, the active species is a ruthenium-hydride complex. acs.org This key intermediate has been successfully identified and monitored in real-time using high-resolution NMR spectroscopy. Techniques like polarization transfer experiments can even show its interaction with the substrate during catalysis. acs.org
For reactions involving the formation of β-amino alcohols via C-H amination, radical intermediates have been proposed. nih.gov A proposed mechanism involves the generation of an N-centered radical which then undergoes a regio- and enantioselective hydrogen atom transfer (HAT) to form a β-radical on the carbon chain. This radical intermediate is then trapped in a subsequent stereoselective amination step to form the product. nih.gov While direct observation of such radicals is difficult, their existence is often inferred from trapping experiments or the stereochemical outcome of the reaction.
In the more common synthesis from a β-amino ketone, the key intermediates are the catalyst-substrate complex and the subsequent catalyst-product complex. For reactions proceeding via an enamine or enolate, these transient species would also be considered critical intermediates, although their low concentration makes direct characterization difficult.
Catalyst-Substrate Interactions in Catalytic Transformations
The precise nature of the interaction between the catalyst and the substrate is the cornerstone of asymmetric catalysis. In the hydrogenation of β-amino ketones to produce 1,3-amino alcohols, non-covalent interactions dictate the stereochemical outcome.
For the well-studied Noyori-type Ru(II)-diamine-diphosphine catalysts, the interaction model is based on a metal-ligand bifunctional mechanism. nih.gov The key interactions are:
N-H···O Hydrogen Bond: The amine proton on the chiral diamine ligand forms a hydrogen bond with the carbonyl oxygen of the ketone substrate. This interaction locks the substrate into a specific conformation relative to the catalyst.
C-H···π Interaction: A potential interaction between an aromatic C-H bond of the substrate and a phenyl group of the phosphine ligand can further stabilize the preferred transition state geometry.
Steric Repulsion: The bulky groups on the chiral ligands (e.g., phenyl rings on the diamine and aryl groups on the phosphine) create a well-defined chiral environment. The substrate orients itself to place its larger substituent away from these bulky groups, thus determining which enantioface of the carbonyl is exposed to the incoming hydride. harvard.edu
Computational studies on analogous systems have shown that the synergy between these attractive (hydrogen bonding) and repulsive (steric) forces is what leads to high levels of enantioselectivity. acs.org The tert-butylphenyl group in the precursor to this compound is a bulky substituent that would play a significant role in these steric interactions, strongly influencing the preferred binding mode.
Isotope Labeling Studies for Reaction Pathway Elucidation
Isotope labeling, particularly substituting hydrogen with deuterium (B1214612) (D), is a powerful technique for probing reaction mechanisms. chem-station.com The kinetic isotope effect (KIE), where a C-D bond breaks more slowly than a C-H bond, can help identify the rate-determining step. Furthermore, tracking the position of the isotope label in reactants, intermediates, and products can distinguish between different mechanistic pathways. acs.orgresearchgate.net
In the study of ketone hydrogenation, deuterium labeling has been instrumental.
Elucidating the Hydride Source: In transfer hydrogenation, using a deuterated hydrogen donor (e.g., DCOOH or (CH₃)₂CDOH) allows chemists to confirm that the hydride is transferred from the donor to the substrate via the catalyst.
Investigating Reversibility: Labeling studies can reveal if a particular step is reversible. For instance, in a proposed mechanism for pyridinium (B92312) salt reduction, labeling with d₂-paraformaldehyde showed deuterium incorporation in both the product and the starting material, indicating a reversible initial reduction step. researchgate.net
Confirming the Reacting Tautomer: For the hydrogenation of β-keto esters, which can exist in keto and enol forms, deuterium labeling at the α-position was used. The observation that the deuterium was largely retained in the product at low conversion provided strong evidence that the reaction proceeds primarily through the hydrogenation of the keto tautomer, as enolization would have led to rapid loss of the deuterium label. harvard.edu
For the synthesis of this compound via hydrogenation of its β-amino ketone precursor, a similar set of experiments could be designed. Using D₂ gas or a deuterated transfer hydrogenation agent would confirm the pathway of the hydrogen atoms. If the reaction were run in a deuterated solvent like CH₃OD, it could be determined if the alcohol proton comes from the solvent or the amine ligand on the catalyst. acs.org
Advanced Spectroscopic and Chromatographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.
¹H NMR Spectroscopy
The proton (¹H) NMR spectrum of 3-Amino-1-(4-tert-butylphenyl)propan-1-ol is expected to show distinct signals corresponding to each unique proton environment. The chemical shifts (δ) are influenced by the electronic environment of the protons, and the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons.
Based on the structure, the predicted ¹H NMR spectral data are summarized below.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Assignment |
| -C(CH₃)₃ | ~1.3 | Singlet (s) | 9H | Protons of the tert-butyl group. |
| -CH₂-CH₂-NH₂ | ~1.8-2.0 | Multiplet (m) | 2H | Methylene (B1212753) protons at C2 (adjacent to C1 and C3). |
| -CH₂-NH₂ | ~2.8-3.0 | Triplet (t) | 2H | Methylene protons at C3 (adjacent to the amino group). |
| -CH(OH)- | ~4.7-4.9 | Triplet (t) or Doublet of Doublets (dd) | 1H | Methine proton at C1 (benzylic and adjacent to the hydroxyl group). |
| Ar-H | ~7.2-7.4 | Two Doublets (d) | 4H | Aromatic protons on the para-substituted benzene (B151609) ring. |
| -OH, -NH₂ | Variable | Broad Singlet (br s) | 3H | Exchangeable protons from the hydroxyl and amino groups. |
Note: Predicted values are based on standard chemical shift tables and data from analogous compounds. The exact chemical shifts and multiplicities can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon-13 (¹³C) NMR spectrum provides information on the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Assignment |
| -C(CH₃)₃ | ~31 | Quaternary carbon of the tert-butyl group. |
| -C(CH₃)₃ | ~34 | Methyl carbons of the tert-butyl group. |
| -CH₂-CH₂-NH₂ | ~38-42 | C2 methylene carbon. |
| -CH₂-NH₂ | ~40-44 | C3 methylene carbon. |
| -CH(OH)- | ~70-75 | C1 methine carbon (benzylic alcohol). |
| Ar-C | ~125 | Aromatic CH carbons. |
| Ar-C | ~128 | Aromatic CH carbons. |
| Ar-C (ipso) | ~140-145 | Aromatic ipso-carbon attached to the propanol (B110389) chain. |
| Ar-C (ipso) | ~150-155 | Aromatic ipso-carbon attached to the tert-butyl group. |
Note: Predicted values are based on standard chemical shift tables and data from analogous compounds.
Mass Spectrometry (MS) Techniques (e.g., MALDI-TOF MS, ESI-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a key technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For a polar, non-volatile molecule like an amino alcohol, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically employed.
The molecular formula of this compound is C₁₃H₂₁NO, giving it a monoisotopic mass of approximately 207.1623 u. In ESI-MS, the compound is expected to be observed primarily as its protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 208.1701.
The fragmentation pattern in MS/MS analysis provides valuable structural confirmation. Key expected fragmentation pathways include:
Loss of water ([M+H - H₂O]⁺): A common fragmentation for alcohols, resulting in a peak at m/z ~190.
Loss of ammonia (B1221849) ([M+H - NH₃]⁺): Fragmentation involving the amino group, leading to a peak at m/z ~191.
Benzylic cleavage: Cleavage of the C1-C2 bond is highly favorable due to the stability of the resulting benzylic cation. This would produce a fragment containing the 4-tert-butylphenyl and carbinol group at m/z ~163.
It is important to note that when using certain matrices in MALDI-TOF MS, such as 2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile (DCTB), compounds containing primary amino groups can sometimes form adducts with the matrix, leading to additional peaks in the spectrum. researchgate.net
Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination (e.g., HPLC, GC)
Chromatographic techniques are essential for separating the compound from impurities to assess its purity and for resolving its enantiomers to determine enantiomeric excess (e.e.).
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC using a C18 stationary phase is a standard method for purity analysis. A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive such as trifluoroacetic acid (TFA) or formic acid to ensure the amine is protonated, leading to better peak shape. Detection is commonly performed using a UV detector, monitoring at a wavelength where the benzene ring absorbs (approx. 254 nm).
Gas Chromatography (GC): Due to the low volatility and polar nature of the amino and hydroxyl groups, direct GC analysis can be challenging, often resulting in poor peak shape and thermal decomposition. Therefore, derivatization is typically required. The active hydrogens of the -OH and -NH₂ groups can be replaced with nonpolar groups, such as by reaction with a silylating agent (e.g., BSTFA) to form trimethylsilyl (B98337) (TMS) derivatives. These derivatives are more volatile and thermally stable, allowing for high-resolution separation on a standard nonpolar capillary column with flame ionization detection (FID) or mass spectrometry (MS) detection.
Enantiomeric Excess Determination: Since the C1 carbon is a chiral center, this compound exists as a pair of enantiomers. Determining the enantiomeric excess is crucial for stereoselective synthesis and applications. This is achieved using chiral chromatography.
Chiral HPLC: This is the most common method, employing a chiral stationary phase (CSP). CSPs derived from polysaccharides (e.g., cellulose (B213188) or amylose) coated on a silica (B1680970) support are widely used to resolve the (R)- and (S)-enantiomers into two separate peaks.
Chiral GC: Following derivatization, the enantiomers can also be separated using a GC column coated with a chiral selector, such as a cyclodextrin (B1172386) derivative.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups. The IR spectrum of this compound would be dominated by absorptions from its key functional groups.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Alcohol) | Stretching | 3200 - 3600 | Strong, Broad |
| N-H (Amine) | Stretching | 3300 - 3500 | Medium (two bands for primary amine) |
| Aromatic C-H | Stretching | 3000 - 3100 | Weak to Medium |
| Aliphatic C-H | Stretching | 2850 - 3000 | Strong |
| N-H (Amine) | Bending (Scissoring) | 1590 - 1650 | Medium |
| Aromatic C=C | Stretching | 1450 - 1600 | Medium (multiple bands) |
| C-O (Alcohol) | Stretching | 1050 - 1200 | Strong |
| Ar-H (p-substituted) | Out-of-plane Bending | 800 - 850 | Strong |
The broad O-H stretching band is characteristic of hydrogen-bonded alcohols. The N-H stretching of the primary amine typically appears as a doublet in the same region. The strong band in the 800-850 cm⁻¹ range is a key indicator of the 1,4-disubstitution pattern on the benzene ring.
X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a single crystal of sufficient quality can be grown, this technique can unambiguously establish the relative and absolute stereochemistry of the chiral center at C1.
Computational Chemistry and Modeling Studies
Conformational Analysis and Energy Minimization
The conformational landscape of 3-Amino-1-(4-tert-butylphenyl)propan-1-ol is primarily dictated by the rotational freedom around the single bonds of the propanol (B110389) backbone and the orientation of the bulky 4-tert-butylphenyl group. Computational methods, such as molecular mechanics and quantum mechanics, are employed to identify the most stable conformers and their relative energies.
Studies on analogous substituted phenylpropanolamines suggest that the lowest energy conformers are often stabilized by intramolecular hydrogen bonds between the amino and hydroxyl groups. The presence of the sterically demanding tert-butyl group on the phenyl ring influences the rotational barrier and the preferred orientation of the aromatic moiety, generally favoring a staggered conformation to minimize steric hindrance.
Table 1: Torsional Angles and Relative Energies of Postulated Low-Energy Conformers
| Conformer | Dihedral Angle (O-C1-C2-N) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |
|---|---|---|---|
| Gauche | ~60° | 0 (Reference) | Intramolecular H-bond (OH---N) |
| Anti | ~180° | Higher | Extended conformation, less steric strain |
Molecular Modeling for Intermolecular Interactions in Chemical Systems
The amino and hydroxyl functional groups in this compound are key to its intermolecular interactions. Molecular modeling techniques, such as molecular dynamics simulations, can elucidate how this molecule interacts with itself and with other molecules in various chemical environments.
The primary intermolecular forces at play are hydrogen bonds. The hydroxyl group can act as a hydrogen bond donor, while the oxygen and nitrogen atoms can act as hydrogen bond acceptors. In the solid state, these interactions lead to the formation of a stable crystalline lattice. In solution, the molecule can form hydrogen bonds with solvent molecules.
The 4-tert-butylphenyl group, being nonpolar, contributes to van der Waals interactions and can engage in π-π stacking interactions with other aromatic systems, although the bulky tert-butyl group may sterically hinder close packing. The interplay between the polar hydrogen-bonding groups and the nonpolar aromatic moiety dictates the solubility and partitioning behavior of the compound.
Reaction Pathway Modeling and Transition State Calculations
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the most likely reaction pathway, including any intermediates and transition states.
For the synthesis of this compound, reaction pathway modeling can be used to optimize reaction conditions by identifying the pathway with the lowest activation energy. For instance, in the reduction of the corresponding amino ketone, computational models can predict the stereochemical outcome by analyzing the transition states leading to different stereoisomers.
Transition state calculations determine the geometry and energy of the highest point on the reaction coordinate between reactants and products. This information is crucial for calculating theoretical reaction rates using transition state theory. While specific studies on this molecule are not widely available, theoretical investigations into similar amino alcohol syntheses have provided valuable mechanistic insights.
Density Functional Theory (DFT) Applications in Electronic Structure Analysis
Density Functional Theory (DFT) is a quantum mechanical method widely used to investigate the electronic structure of molecules. For this compound, DFT calculations can provide detailed information about its molecular orbitals, charge distribution, and reactivity.
The electronic properties are largely influenced by the interplay between the electron-donating amino group and the aromatic phenyl ring. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's reactivity. Computational modeling using density functional theory indicates that the HOMO is primarily localized on the amino nitrogen atom, while the LUMO has a significant contribution from the aromatic π-system. smolecule.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.
Table 2: Calculated Electronic Properties from DFT
| Property | Calculated Value (Arbitrary Units) | Interpretation |
|---|---|---|
| HOMO Energy | - | Region of electron donation (localized on amino group) |
| LUMO Energy | - | Region of electron acceptance (localized on phenyl ring) |
| HOMO-LUMO Gap | - | Indicator of chemical reactivity and stability |
| Dipole Moment | - | Measure of the molecule's overall polarity |
Quantitative Structure-Activity Relationships (QSAR) in Chemical Reactivity and Selectivity
For a series of related phenylpropanolamine derivatives, a QSAR model could be developed to predict their reactivity in a particular reaction, for example, N-alkylation or O-acylation. The model would use various molecular descriptors as independent variables. These descriptors can be steric (e.g., molecular volume, surface area), electronic (e.g., partial charges, dipole moment), or topological (e.g., connectivity indices).
Similarly, QSAR can be employed to predict the selectivity of these compounds, for instance, in stereoselective reactions. By correlating structural features with the observed selectivity, it is possible to design new derivatives with improved selectivity for a desired outcome.
Structure Reactivity Relationship Srr Studies
Impact of the tert-Butyl Group on Steric and Electronic Effects
The tert-butyl group [(CH₃)₃C-] at the para-position of the phenyl ring is a defining feature of the molecule, exerting significant influence through both steric and electronic effects.
Steric Effects: The most prominent characteristic of the tert-butyl group is its large size. This steric bulk imposes considerable spatial hindrance, which can:
Restrict Conformational Flexibility: The group's size can limit the rotation around the bond connecting the phenyl ring to the propanol (B110389) chain, influencing the molecule's preferred three-dimensional arrangement. smolecule.com It is a common motif used specifically to implement steric congestion and conformational rigidity in molecules. chemrxiv.org
Dictate Reaction Accessibility: The bulkiness can shield parts of the molecule, directing incoming reagents to less hindered sites. This effect is a well-established principle in organic chemistry, where steric hindrance from groups like tert-butyl can decrease reaction rates or prevent reactions altogether. For example, in studies of amine-borane addition compounds, the steric requirements of a 2-tert-butyl group on a pyridine (B92270) ring were sufficient to reduce the extent of coordination to essentially zero. researchgate.net This highlights the powerful blocking effect of this group.
Electronic Effects: While often considered non-polar, the tert-butyl group influences the electronic environment of the aromatic ring through inductive and hyperconjugation effects.
Inductive Effect: As an alkyl group, it is weakly electron-donating, pushing electron density into the phenyl ring.
Hyperconjugation: This involves the interaction of the C-H sigma bonds of the methyl groups with the pi-system of the aromatic ring. This effect can raise the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system. nih.gov Studies on other molecules have shown that the insertion of tert-butyl groups can raise the LUMO level by a measurable amount (e.g., 0.21 eV), which has a pronounced effect on the molecule's redox properties. nih.gov
The following table summarizes the comparative steric effects of different alkyl groups, illustrating the significant steric strain introduced by the tert-butyl group compared to smaller alkyl substituents.
| Alkyl Group | Substituent Position | Enthalpy of Reaction with Boron Trifluoride (-ΔH kcal/mol) | Estimated Steric Strain (kcal/mol) |
| Methyl | 4- | 12.7 | ~0 |
| Ethyl | 4- | ~12.7 | ~0 |
| Isopropyl | 4- | ~12.7 | ~0 |
| tert-Butyl | 4- | ~12.7 | ~0 |
| Methyl | 2- | 10.9 | 1.8 |
| Ethyl | 2- | 9.9 | 2.8 |
| Isopropyl | 2- | 8.9 | 3.8 |
| tert-Butyl | 2- | 2.0 | 10.7 |
Data adapted from studies on substituted pyridines to illustrate the relative steric impact. researchgate.net
Influence of Amino and Hydroxyl Groups on Reactivity and Selectivity
The amino (-NH₂) and hydroxyl (-OH) groups are the primary centers of reactivity in 3-Amino-1-(4-tert-butylphenyl)propan-1-ol. Their presence and relative 1,3-disposition are crucial to the molecule's chemical behavior.
Nucleophilicity and Basicity: The lone pair of electrons on the nitrogen atom of the primary amino group makes it both a potent nucleophile and a Brønsted-Lowry base. It can readily participate in reactions with electrophiles.
Hydrogen Bonding: Both the amino and hydroxyl groups are capable of acting as hydrogen bond donors and acceptors. smolecule.com This can lead to intramolecular hydrogen bonding between the two groups, which influences the molecule's preferred conformation and can modulate the reactivity of each group. smolecule.com Intermolecular hydrogen bonding affects physical properties like boiling point and solubility and can play a role in mediating reactions in protic solvents.
Directing Effects: In reactions involving the chiral center at the hydroxyl-bearing carbon, the neighboring amino group can act as a directing group, influencing the stereochemical outcome of the transformation. The electronic properties of substituents on the amino group have been shown to correlate well with the stereoselectivity of reactions in related systems. rsc.org
Reactivity Modulation: The hydroxyl group can be a leaving group after protonation or conversion to a sulfonate ester. It is also a site for oxidation or esterification reactions. The interplay between the amino and hydroxyl groups is central to the synthesis of important heterocyclic structures. Computational studies on related phenylethylamines have shown that the degree of hydroxylation can generate differences in the activation patterns of the aromatic ring and in the nucleophilicity of the nitrogen atom, leading to different reaction pathways and yields. researchgate.net
| Functional Group | Property | Impact on Reactivity and Selectivity |
| Amino (-NH₂) | Nucleophilic, Basic | Acts as a reaction center for electrophiles; can be protonated. |
| H-Bond Donor/Acceptor | Influences conformation via intramolecular H-bonding; affects solvation. | |
| Directing Group | Can influence stereoselectivity in nearby transformations. | |
| Hydroxyl (-OH) | Nucleophilic, Weakly Acidic | Can be deprotonated by strong bases; site for O-alkylation, esterification. |
| H-Bond Donor/Acceptor | Participates in intra- and intermolecular H-bonding, affecting conformation and physical properties. smolecule.com | |
| Potential Leaving Group | Can be eliminated after conversion to a better leaving group (e.g., -OTs, -OH₂⁺). |
Stereochemical Control and Diastereoselectivity/Enantioselectivity in Syntheses and Transformations
The carbon atom bonded to the hydroxyl group and the 4-tert-butylphenyl group is a chiral center, meaning this compound can exist as a pair of enantiomers, (R) and (S). smolecule.com Furthermore, the adjacent carbon in the propanol chain can also become a stereocenter during certain reactions, leading to the formation of diastereomers (syn and anti). The selective synthesis of a single stereoisomer is a significant challenge and a primary focus in the study of 1,3-aminoalcohols.
One effective strategy for stereochemical control is the use of chiral auxiliaries. For instance, N-tert-butanesulfinyl imines are widely used as precursors for the asymmetric synthesis of amino alcohols. nih.gov The tert-butanesulfinyl group acts as a powerful chiral directing group, allowing for high diastereoselectivity in addition reactions to the imine C=N bond. nih.gov
Catalytic asymmetric synthesis provides another powerful route. Organocatalytic Mannich reactions to form β-aminoketones, followed by stereoselective reduction, can yield enantio- and diastereomerically pure 1,3-aminoalcohols. nih.gov Dynamic kinetic asymmetric transformations can be employed to convert a mixture of isomers into a single desired product. nih.gov
The table below presents data from a study on the direct asymmetric aldol (B89426) reaction to form β-hydroxy-α-amino esters, compounds structurally related to 1,3-aminoalcohols. It demonstrates how the choice of a chiral ligand can profoundly impact the diastereoselectivity (dr) and enantioselectivity (ee) of the reaction.
| Entry | Chiral Ligand | Diastereomeric Ratio (dr) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | (S,S)-L1 | 7.3:1 | 63 | 81 |
| 2 | [(S,R),(S,R)]-L5 | – | 20 | 3 |
| 3 | [(S,S),(S,S)]-L6 | 10:1 | 84 | 89 |
| 4 | [(S,S),(S,S)]-L7 | 10:1 | 79 | 87 |
Data from the development of ProPhenol ligands for the synthesis of β-hydroxy-α-amino esters, illustrating catalyst control over stereochemistry. nih.gov
These results show that subtle changes in the catalyst structure (ligands L1-L7) can lead to dramatic improvements in both the ratio of diastereomers formed and the enantiomeric purity of the major product. nih.gov
Substituent Effects on Reaction Outcomes in Related Analogs
The reactivity and reaction outcomes of this compound can be modulated by altering the substituents on the aromatic ring or the amino group. Studying these analogs provides insight into the electronic and steric factors that govern the reactions.
Replacing the para-tert-butyl group with other substituents of varying electronic properties (electron-donating or electron-withdrawing) can significantly alter the reactivity of the aromatic ring and the benzylic hydroxyl group.
Electron-Withdrawing Groups (e.g., -Cl, -F): These groups would make the phenyl ring less electron-rich, potentially deactivating it towards electrophilic aromatic substitution. They could also influence the acidity of the benzylic proton and the stability of any intermediates formed at the benzylic position.
Electron-Donating Groups (e.g., -OMe): These groups would increase the electron density of the phenyl ring, activating it towards electrophilic attack.
Research on distannynes stabilized by large terphenyl ligands provides a clear example of how para-substituents influence molecular structure. In the synthesis of ArSnSnAr compounds, the nature of the substituent at the para-position of the central aryl ring determined the final geometry of the product.
The following table summarizes the effect of different para-substituents on the core geometry of distannyne analogs stabilized by a terphenyl ligand framework.
| Compound | Para-Substituent (X) | Sn-Sn Bond Length (Å) | Core Geometry |
| 1 | -F | 2.6617(7) | Multiple Bonded |
| 2 | -Cl | 2.6644(5) | Multiple Bonded |
| 3 | -OMe | 3.0634(5) | Single Bonded |
| 4 | -tBu | 3.0560(7) | Single Bonded |
| 5 | -SiMe₃ | 2.6517(4) | Multiple Bonded |
Data adapted from studies on substituted terphenyl distannynes. rsc.org
This data shows that strongly electron-donating groups like methoxy (B1213986) (-OMe) and sterically demanding groups like tert-butyl (-tBu) and favor a single-bonded geometry, whereas groups like fluoro (-F), chloro (-Cl), and trimethylsilyl (B98337) (-SiMe₃) result in a multiple-bonded structure. rsc.org While the system is different, this demonstrates the principle that substituents at the para-position can have a profound impact on bonding and structure, a concept directly applicable to analogs of this compound.
Emerging Research Directions and Future Perspectives
Development of Novel Synthetic Strategies for Analogues
The core structure of 3-Amino-1-(4-tert-butylphenyl)propan-1-ol serves as a valuable scaffold for the creation of diverse molecular architectures. Future research will likely focus on developing novel and efficient synthetic methodologies to generate a library of analogues with varied functionalities. Key areas of exploration include:
Asymmetric Synthesis : Given the chirality of the molecule, the development of stereoselective synthetic routes is paramount. Methodologies such as chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines are being explored for the modular synthesis of chiral β-amino alcohols. westlake.edu.cn This approach offers a pathway to highly enantiomerically pure versions of the target compound and its derivatives. westlake.edu.cn
Umpolung Reactions : The development of catalytic asymmetric umpolung reactions of imines presents an innovative strategy to access optically active γ-amino ketones, which can be precursors to complex amino alcohol derivatives. nih.gov This method could be adapted to create analogues with extended carbon chains and varied substitution patterns. nih.gov
Multi-component Reactions : Strategies involving multi-component reactions, such as those utilizing isocyanides, could be employed to rapidly generate a diverse range of complex polyamide structures from amino acid-like building blocks.
Biocatalysis : The use of enzymes, such as transaminases and amine dehydrogenases, offers a green and highly selective alternative for the synthesis of chiral amino alcohols. frontiersin.org Engineered enzymes could be employed to produce specific stereoisomers of the parent compound and its analogues under mild reaction conditions. frontiersin.org
Table 1: Comparison of Synthetic Strategies for Chiral Amino Alcohols
| Synthetic Strategy | Key Features | Potential Advantages |
|---|---|---|
| Asymmetric Catalysis | Utilizes chiral catalysts to control stereochemistry. westlake.edu.cnnumberanalytics.com | High enantioselectivity, potential for scalability. westlake.edu.cn |
| Umpolung Reactions | Reverses the polarity of the imine functional group. nih.gov | Access to unique structural motifs not easily obtained through traditional methods. nih.gov |
| Biocatalysis | Employs enzymes for highly specific transformations. frontiersin.org | Environmentally friendly, high stereoselectivity, mild reaction conditions. frontiersin.org |
| Electrocatalysis | Uses electricity to drive radical cross-coupling reactions. nih.gov | Modular, general, and allows for rapid synthesis of diverse analogues. nih.gov |
Exploration of New Catalytic Applications
The inherent chirality and the presence of both amino and hydroxyl functional groups in this compound and its derivatives make them promising candidates as ligands or catalysts in asymmetric synthesis.
Future research is directed towards:
Chiral Ligands for Metal-Catalyzed Reactions : Analogues of this compound, particularly aminodiol derivatives, can serve as chiral ligands for metal centers like lanthanum and aluminum. These complexes have shown effectiveness as asymmetric catalysts in reactions such as the Michael addition.
Organocatalysis : The amino and hydroxyl groups can act as key functionalities in organocatalysts. Derivatives could be designed to catalyze a range of transformations, including aldol (B89426) and Mannich reactions, with high stereocontrol. Highly modular chiral amino diol derivatives have been successfully used as organocatalysts in enantioselective reactions. researchgate.net
Heterobimetallic Catalysts : The development of heterobimetallic chiral catalysts, incorporating the amino alcohol scaffold, could lead to enhanced reactivity and selectivity in various organic transformations.
Advanced Material Science Applications (e.g., Polymer Chemistry, Supramolecular Chemistry)
The bifunctional nature of this compound provides opportunities for its incorporation into advanced materials.
Polymer Chemistry : The amino and hydroxyl groups are ideal for polymerization reactions. This compound could serve as a monomer or a cross-linking agent in the synthesis of novel polyamides, polyurethanes, and polyesters with unique properties imparted by the bulky tert-butylphenyl group, such as increased thermal stability and solubility in organic solvents. The use of 3-Amino-1-propanol in the production of various polymers is an established concept that can be extended to its more complex analogues.
Supramolecular Chemistry : The ability of the amino and hydroxyl groups to form hydrogen bonds makes this molecule an interesting building block for the construction of self-assembling supramolecular structures. Research could explore the formation of gels, liquid crystals, and other organized assemblies driven by non-covalent interactions.
Functional Materials : By modifying the core structure, analogues could be designed for specific applications, such as chiral stationary phases in chromatography or as components of molecular sensors.
Application in Chemical Biology Tool Development
The development of chemical probes is crucial for studying biological systems. The scaffold of this compound is well-suited for the design and synthesis of such tools.
Fragment-Based Drug Discovery : Chiral fragments derived from amino alcohols are valuable starting points in fragment-based lead discovery (FBLD). nih.gov The title compound and its simplified analogues can be used to build libraries of sp3-rich chiral fragments for screening against biological targets. nih.gov
Probe Synthesis : The amino group provides a convenient handle for attaching reporter molecules such as fluorescent dyes, biotin (B1667282) tags, or photoaffinity labels. This allows for the creation of chemical probes to investigate protein-ligand interactions, enzyme activity, and other biological processes. Chemical probe building blocks often contain amine-reactive groups, making amino alcohols ideal scaffolds.
Bioactive Scaffolds : Aryl amino alcohol derivatives have shown potential as antimalarial agents. rasayanjournal.co.in Further derivatization of this compound could lead to the discovery of new therapeutic agents. The synthesis of 1-aryl-3-substituted propanol (B110389) derivatives has been a strategy in the search for new antimalarial compounds. nih.gov
Integration with Flow Chemistry and Automated Synthesis Methodologies
Modern chemical synthesis is increasingly moving towards continuous flow and automated processes to improve efficiency, safety, and scalability.
Continuous-Flow Synthesis : The development of continuous-flow reactor systems for the synthesis of this compound and its analogues can offer significant advantages over traditional batch processes. nih.gov Flow chemistry allows for precise control over reaction parameters, leading to higher yields, improved purity, and enhanced safety, particularly for highly exothermic or hazardous reactions. nih.gov The enzymatic synthesis of chiral amino alcohols has been successfully demonstrated in cascading continuous-flow microreactor systems. nih.gov
Automated Synthesis Platforms : Integrating flow reactors with automated platforms can enable the rapid synthesis and screening of large libraries of analogues. This high-throughput approach can accelerate the discovery of new catalysts, materials, and biologically active compounds based on the this compound scaffold. Electrocatalytic methods have proven to be robust and scalable, as demonstrated in gram-scale flow reactions for amino alcohol synthesis. nih.gov
Q & A
Q. Key Data :
- Relative oxidation rate (vs. non-tert-butyl analog): 0.3–0.5 .
- Steric parameter (Es) for tert-butyl: -1.54 .
Advanced: How can enantiomeric purity be achieved, and what analytical methods validate stereochemical outcomes?
Methodological Answer:
- Asymmetric synthesis : Use chiral catalysts like (R)-BINAP-Ru complexes during hydrogenation to achieve >90% enantiomeric excess (ee) .
- Resolution : Enzymatic resolution with lipases (e.g., CAL-B) selectively acylates one enantiomer .
- Validation : Chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) or polarimetry. Reported [α]D = +15.6° (c = 1, MeOH) for the (S)-enantiomer .
Advanced: How do conflicting reports on biological activity (e.g., cytotoxicity vs. neuroprotection) arise, and how can they be resolved?
Methodological Answer:
Discrepancies often stem from:
- Purity issues : Residual solvents (e.g., THF) or byproducts (e.g., nitro intermediates) skew bioassay results. Validate purity via HPLC (>98%) .
- Assay conditions : Varying cell lines (e.g., HEK293 vs. HeLa) or concentrations (IC50 ranges: 10–50 µM). Standardize protocols using MTT assays with triplicate replicates .
- Structural analogs : Fluorinated or methoxy-substituted analogs (e.g., ) show divergent activities due to electronic effects .
Advanced: What computational methods (DFT, MD) predict the compound’s interaction with biological targets like enzymes or receptors?
Methodological Answer:
- Docking studies : Use AutoDock Vina to model binding to γ-aminobutyric acid (GABA) receptors. The tert-butyl group occupies hydrophobic pockets, while the amino group forms hydrogen bonds .
- DFT calculations : B3LYP/6-31G* basis sets predict electrostatic potential maps, highlighting nucleophilic sites (e.g., amino group) .
Q. Example Output :
| Parameter | Value (kcal/mol) |
|---|---|
| Binding affinity | -8.2 |
| Hydrogen bonds | 3 |
Basic: What safety protocols are critical when handling this compound in lab settings?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats. The compound may cause skin/eye irritation (ECHA hazard code H315/H319) .
- Ventilation : Use fume hoods due to dust formation.
- Storage : Keep in amber glass bottles at 2–8°C under nitrogen to prevent oxidation .
Advanced: How do solvent polarity and temperature affect crystallization for X-ray structural analysis?
Methodological Answer:
- Solvent selection : Ethanol/water (7:3) promotes slow crystallization. Avoid DMSO (disrupts H-bonding).
- Temperature : Gradual cooling from 50°C to 4°C yields monoclinic crystals (space group P21/c).
- Key data : Unit cell parameters: a = 10.2 Å, b = 7.8 Å, c = 12.4 Å .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
